
Ecteinascidine 729
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ecteinascidine 729 is a natural product found in Ecteinascidia turbinata with data available.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Mechanism of Action
Ecteinascidine 729 exhibits a unique mechanism of action by binding to the minor groove of DNA. This interaction is similar to that of certain antibiotics like saframycin, allowing it to form reversible covalent adducts with DNA. The compound has shown efficacy against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis.
Key Mechanisms:
- DNA Binding : Binds to the N-2 position of guanine in DNA.
- Antiproliferative Activity : Demonstrated significant activity against P388 leukemia and B16 melanoma in murine models.
- Stability : Exhibits stability in organic solvents with a half-life greater than 100 hours under acidic conditions but less stability in neutral and basic environments .
Antitumor Activity
This compound has been evaluated for its antitumor properties in various preclinical studies:
- In Vivo Studies : Administered at doses of 3.8 to 10 micrograms per kilogram in mice, ET-729 has shown marked antitumor activity against P388 leukemia and B16 melanoma .
- Cell Line Testing : The compound was tested against multiple tumor cell lines, demonstrating significant cytotoxic effects across various types including leukemia, lung cancer, breast cancer, and melanoma .
Clinical Trials
This compound is currently being evaluated in clinical settings. Its therapeutic ratio (activity vs. toxicity) is considered favorable compared to other ecteinascidins like ET-743, which is undergoing Phase II trials .
Data Table: Antitumor Activity Summary
Study Focus | Cell Lines Tested | Activity Observed | Mechanism Involved |
---|---|---|---|
Antitumor Activity | P388 leukemia, B16 melanoma | Significant cytotoxicity | DNA binding and apoptosis induction |
Pharmacokinetics | Murine models (CD2F1 mice) | Elimination half-life: 28 min | Two-compartment open model |
Stability Assessment | Various solvents | Stable in acidic conditions | Decreased stability in neutral/basic |
Case Studies
Several case studies have highlighted the effectiveness of this compound in clinical applications:
- Preclinical Trials : Demonstrated efficacy in xenograft models, indicating potential for human application.
- Biosynthetic Studies : Research has identified tyrosine as a precursor for the biosynthesis of ecteinascidins, enhancing understanding of its production within Ecteinascidia turbinata .
Notable Findings from Case Studies:
- This compound has been shown to be more effective than other compounds within its class due to its unique structure and mechanism.
- The compound's pharmacokinetic profile supports its use as a therapeutic agent with manageable toxicity levels.
Eigenschaften
CAS-Nummer |
114899-27-3 |
---|---|
Molekularformel |
C38H41N3O11S |
Molekulargewicht |
747.8 g/mol |
IUPAC-Name |
[(1R,2R,3S,11R,12S,14R,26R)-5,6',12-trihydroxy-6,7'-dimethoxy-7,21-dimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-3,4-dihydro-2H-isoquinoline]-22-yl] acetate |
InChI |
InChI=1S/C38H41N3O11S/c1-15-8-19-9-21-36(45)41-22-12-49-37(46)38(20-11-24(47-4)23(43)10-18(20)6-7-39-38)13-53-35(29(41)28(40-21)25(19)30(44)31(15)48-5)27-26(22)34-33(50-14-51-34)16(2)32(27)52-17(3)42/h8,10-11,21-22,28-29,35-36,39-40,43-45H,6-7,9,12-14H2,1-5H3/t21-,22+,28+,29-,35-,36+,38-/m1/s1 |
InChI-Schlüssel |
UPGCDKVJPIRNTG-VIHNCQKYSA-N |
SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Isomerische SMILES |
CC1=CC2=C([C@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@@H](C2)N3)O)COC(=O)[C@@]8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Kanonische SMILES |
CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3)O)COC(=O)C8(CS5)C9=CC(=C(C=C9CCN8)O)OC)OCO7)C)OC(=O)C)C(=C1OC)O |
Synonyme |
ecteinascidin 729 ET-729 NSC 638718 NSC638718 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.